molecular formula C20H19N5O B2935574 N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide CAS No. 2380087-92-1

N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide

Cat. No. B2935574
CAS RN: 2380087-92-1
M. Wt: 345.406
InChI Key: VSEORIZJHUMJOF-UHFFFAOYSA-N
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Description

N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC). This compound has been shown to be effective in patients with NSCLC that have developed resistance to other EGFR TKIs.

Mechanism Of Action

N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide works by irreversibly binding to the mutant EGFR, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways, which ultimately results in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. In vitro studies have demonstrated that N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide can inhibit the growth and proliferation of NSCLC cells that harbor mutant EGFR. In clinical trials, N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide has been shown to significantly improve progression-free survival and overall survival in patients with NSCLC that have developed resistance to other EGFR TKIs.

Advantages And Limitations For Lab Experiments

N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide has several advantages for use in lab experiments. It is highly selective for mutant EGFR, which allows for the specific targeting of NSCLC cells that harbor this mutation. Additionally, N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide has been extensively studied in preclinical and clinical trials, which provides a wealth of information for researchers. However, there are also limitations to the use of N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide in lab experiments. For example, the irreversible binding of N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide to mutant EGFR can make it difficult to study the effects of this compound on downstream signaling pathways.

Future Directions

There are several future directions for the study of N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide. One area of research is the development of combination therapies that can enhance the efficacy of N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide in the treatment of NSCLC. Additionally, there is a need for further studies to elucidate the mechanisms of resistance to N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide and to develop strategies to overcome this resistance. Finally, there is a need for continued research to identify biomarkers that can be used to predict response to N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide and to guide treatment decisions in patients with NSCLC.

Synthesis Methods

The synthesis of N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide involves several steps, including the reaction of 6-phenylpyridazin-3-amine with 3-bromo-1-methyl-1-azetidinyl)methanone to form the intermediate compound, which is then reacted with 4-cyanopyridine to form the final product.

Scientific Research Applications

N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. In vitro studies have shown that N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide is highly selective for mutant EGFR, with minimal activity against wild-type EGFR. In clinical trials, N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide has demonstrated significant efficacy in patients with NSCLC that have developed resistance to other EGFR TKIs.

properties

IUPAC Name

N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-24(20(26)16-9-11-21-12-10-16)17-13-25(14-17)19-8-7-18(22-23-19)15-5-3-2-4-6-15/h2-12,17H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEORIZJHUMJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-4-carboxamide

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